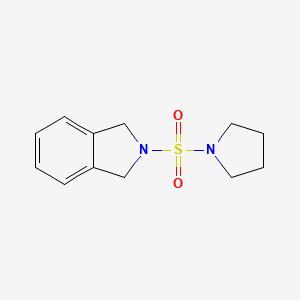

2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole” is a compound that falls under the category of pyrrole and pyrrolidine analogs . Pyrrole and pyrrolidine analogs have been a versatile field of study for a long time due to their diverse biological and medicinal importance . They are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Synthesis Analysis

The synthesis of pyrrolidine-functionalized nucleoside analogs, which could be similar to the compound , has been achieved via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .Molecular Structure Analysis

The molecular structure of pyrrole and pyrrolidine analogs, including “this compound”, is characterized by a five-membered nitrogen-containing ring . The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .Chemical Reactions Analysis

The chemical reactions involving pyrrole and pyrrolidine analogs are diverse. For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .Wissenschaftliche Forschungsanwendungen

2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole has a wide range of applications in the scientific research field. It has been used to synthesize a variety of compounds, including drugs, antioxidants, and other biologically active molecules. Additionally, this compound has been studied for its biochemical and physiological effects in various lab experiments.

Wirkmechanismus

Target of Action

The primary target of 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole is Caspase-3 . Caspase-3 is a crucial enzyme involved in the execution-phase of cell apoptosis, or programmed cell death . It plays a significant role in the regulation of cell death, a process that is essential for the removal of damaged cells and maintaining cellular homeostasis .

Mode of Action

For instance, they can act as inhibitors, blocking the activity of the target enzyme, or they can bind to the target and modify its function .

Biochemical Pathways

Given its target, it is likely involved in theapoptotic pathway . By targeting Caspase-3, it could potentially influence the process of programmed cell death .

Result of Action

Given its target, it may influence the process of apoptosis, leading to the removal of damaged or unnecessary cells .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole in lab experiments has several advantages. It is relatively easy to synthesize and is available in high yields. Additionally, this compound is stable and does not degrade easily. However, it is important to note that this compound is a highly reactive compound and should be handled with caution.

Zukünftige Richtungen

There are many potential future directions for the study of 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole. These include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. Additionally, further research into its mechanism of action and its ability to interact with biomolecules could lead to new insights into the molecular basis of disease. Finally, further research into its potential applications in the medical field could lead to new treatments and therapies.

Synthesemethoden

2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole can be synthesized using a variety of methods. One of the most common methods is the reaction of pyrrolidine-1-sulfonyl chloride and 2,3-dihydro-1H-isoindole. This reaction is typically carried out in an aqueous medium and yields this compound in high yields. Another method of synthesizing this compound is the reaction of 1-chloro-2-methyl-3-pyrrolidinol and 2,3-dihydro-1H-isoindole. This reaction is also typically carried out in an aqueous medium and yields this compound in high yields.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylsulfonyl-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c15-17(16,13-7-3-4-8-13)14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQMVDFIHULHOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indol-3-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6429967.png)

![4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B6429971.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6429992.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6429993.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide](/img/structure/B6429994.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B6429997.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide](/img/structure/B6430004.png)

![3-(2,2,2-trifluoroethyl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6430019.png)

![1-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B6430032.png)

![1-{3-oxo-3-[3-(pyridin-3-yloxy)azetidin-1-yl]propyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6430053.png)

![1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one](/img/structure/B6430066.png)

![2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6430068.png)

![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6430074.png)